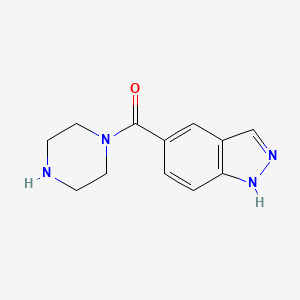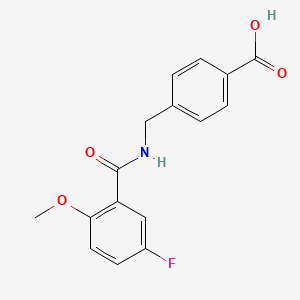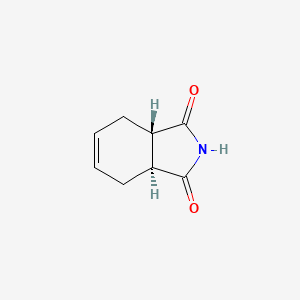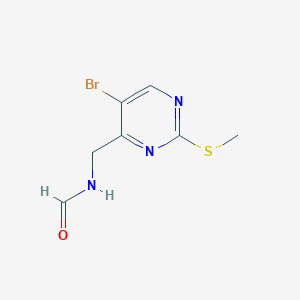![molecular formula C20H33BrN4O2 B13917100 7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13917100.png)
7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,1-f][1,2,4]triazin core substituted with a bromo group and two trimethylsilanyl-ethoxymethyl amine groups, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine typically involves multi-step organic synthesis. The initial step often includes the formation of the pyrrolo[2,1-f][1,2,4]triazin core, followed by the introduction of the bromo substituent through halogenation reactions. The final step involves the attachment of the trimethylsilanyl-ethoxymethyl amine groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in large-scale production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine stands out due to its unique combination of a pyrrolo[2,1-f][1,2,4]triazin core and trimethylsilanyl-ethoxymethyl amine groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C20H33BrN4O2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
7-bromo-N,N-bis(3,3-dimethylbutoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C20H33BrN4O2/c1-19(2,3)9-11-26-14-24(15-27-12-10-20(4,5)6)18-16-7-8-17(21)25(16)23-13-22-18/h7-8,13H,9-12,14-15H2,1-6H3 |
InChI 键 |
VNRDXFWQNVSETN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCOCN(COCCC(C)(C)C)C1=NC=NN2C1=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


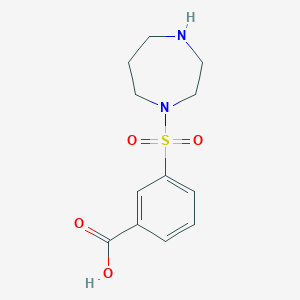


![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)
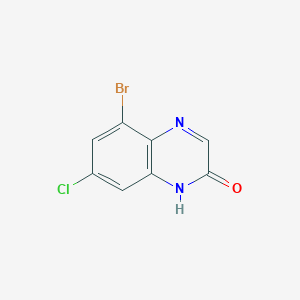


![N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13917067.png)

